2-(2,6-Dimethoxyphenyl)-3-methylpyridine
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Overview
Description
2-(2,6-Dimethoxyphenyl)-3-methylpyridine is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound features a pyridine ring substituted with a 2,6-dimethoxyphenyl group and a methyl group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Synthesis: This method involves the reaction of an aldehyde with ammonia and a Grignard reagent to form the pyridine ring.
Biltz Synthesis: This involves the cyclization of α-aminoketones with acetylene derivatives under high-temperature conditions.
Hantzsch Dihydropyridine Synthesis: This method uses β-ketoesters, aldehydes, and ammonia or primary amines to form dihydropyridines, which can be further oxidized to pyridines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with optimization for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired scale of production.
Types of Reactions:
Oxidation: Oxidation reactions can convert the pyridine ring to pyridine N-oxide.
Reduction: Reduction reactions can reduce the pyridine ring to dihydropyridine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, often involving halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens (e.g., Br2, Cl2) in the presence of a catalyst, while nitration can be done using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Pyridine N-oxide: Formed by oxidation.
Dihydropyridine: Formed by reduction.
Halogenated Pyridine: Formed by halogenation.
Nitro Pyridine: Formed by nitration.
Scientific Research Applications
2-(2,6-Dimethoxyphenyl)-3-methylpyridine has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a ligand in biochemical studies to investigate protein-ligand interactions.
Industry: It can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2,6-Dimethoxyphenyl)-3-methylpyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
2-(2,6-Dimethoxyphenyl)-4-methylpyridine: Similar structure but with the methyl group at the 4-position.
2-(2,6-Dimethoxyphenyl)-5-methylpyridine: Similar structure but with the methyl group at the 5-position.
2-(2,6-Dimethoxyphenyl)pyridine: Without the methyl group.
Uniqueness: 2-(2,6-Dimethoxyphenyl)-3-methylpyridine is unique due to the specific position of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various fields of science and industry
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)-3-methylpyridine |
InChI |
InChI=1S/C14H15NO2/c1-10-6-5-9-15-14(10)13-11(16-2)7-4-8-12(13)17-3/h4-9H,1-3H3 |
InChI Key |
CCDCBFGZVWHJLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
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